molecular formula C17H12N6 B1595861 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile CAS No. 301358-46-3

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile

Cat. No. B1595861
M. Wt: 300.32 g/mol
InChI Key: UPPPLIFDTZWWPA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile, also known as PAC-1, is a small molecule with potential applications in cancer treatment. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Corrosion Inhibition

2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) is used as an effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. Its inhibition efficiency can reach up to 91%, and it functions by adsorbing at metal/electrolyte interfaces (Lebrini et al., 2020).

Synthesis of Diverse Chemical Compounds

It serves as a key intermediate in synthesizing various chemical structures, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo- and indolo[1,2-a]quinoxalines. These derivatives are produced using environmentally friendly and efficient catalysts (Abonía et al., 2001; Preetam & Nath, 2015).

Photophysical Properties and Bioimaging

The compound contributes to the creation of dipolar dyes with a pyrrolo[2,3-b]quinoxaline skeleton. These dyes exhibit strong emission, solvatofluorochromism, and are suitable for bioimaging, showing potential in medical imaging and diagnostics (Łukasz G. Łukasiewicz et al., 2016).

Optical and Electronic Applications

The synthesis and analysis of its derivatives provide insights into molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, and other electronic properties. These studies are critical for developing materials with specific electronic and optical applications (Fatma et al., 2015).

Antibacterial Properties

Some derivatives of this compound have shown potential antibacterial activity against a range of bacterial strains. This makes it a candidate for further research in the development of new antibacterial agents (Rbaa et al., 2019).

properties

IUPAC Name

2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c18-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(19)6-8-11/h1-8H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPLIFDTZWWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358707
Record name 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile

CAS RN

301358-46-3
Record name 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Reactant of Route 2
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Reactant of Route 3
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Reactant of Route 4
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Reactant of Route 5
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Reactant of Route 6
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile

Citations

For This Compound
1
Citations
M Lebrini, W Benkayba, C Jama, F Bentiss… - International Journal of …, 2020 - Elsevier
The inhibiting properties of 2-Amino-1-(4-aminophenyl)-1H-pyrrolo (2, 3-b) quinoxaline-3-carbonitrile (AHPQC) were examined of C38 steel corrosion in molar hydrochloric acid using electrochemical techniques. Impedance data displayed the AHPQC inhibits C38 steel corrosion becoming the adsorbate at metal/electrolyte interfaces. Polarization study indicated that AHPQC is an anodic-cathodic inhibitor. The inhibition efficiencies of AHPQC calculated by both methods reaches 91%. The Langmuir adsorption isotherm was observed …
Number of citations: 1 www.sciencedirect.com

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